2-Amino-4-chloro-3-nitropyridine
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Overview
Description
2-Amino-4-chloro-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2. It is characterized by a pyridine ring substituted with amino, chloro, and nitro groups. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-chloro-3-nitropyridine can be synthesized from 2-amino-4-chloropyridine through nitration. The nitration process involves the reaction of 2-amino-4-chloropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Amines, thiols, other nucleophiles.
Major Products Formed:
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: 2-Amino-4-chloro-3-aminopyridine.
Oxidation: 2-Nitroso-4-chloro-3-nitropyridine.
Scientific Research Applications
2-Amino-4-chloro-3-nitropyridine is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-3-nitropyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
- 2-Amino-3-nitropyridine
- 2-Amino-4-nitropyridine
- 2-Chloro-3-nitropyridine
Comparison: 2-Amino-4-chloro-3-nitropyridine is unique due to the presence of both amino and chloro substituents on the pyridine ring, which allows for diverse chemical reactivity and the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .
Properties
CAS No. |
1855-64-7 |
---|---|
Molecular Formula |
C5H4ClN3O2 |
Molecular Weight |
173.55716 |
Origin of Product |
United States |
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